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Compound of Interest

Compound Name: XMD-17-51

Cat. No.: B10800693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of XMD-17-51 with

other relevant kinase inhibitors. All quantitative data is summarized in clear, tabular formats,

and detailed experimental methodologies for key assays are provided. Signaling pathways and

experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to XMD-17-51
XMD-17-51 is a pyrimido-diazepinone compound initially developed as a potent inhibitor of

NUAK1 (NUAK family SNF1-like kinase 1). Subsequent studies have revealed its activity

against other kinases, most notably Doublecortin-like kinase 1 (DCLK1), a protein implicated in

cancer stem cell biology and tumorigenesis.[1] This multi-targeting profile necessitates a

thorough understanding of its cross-reactivity to enable its effective use as a research tool and

to guide potential therapeutic applications.

Quantitative Cross-Reactivity Profile
The following table summarizes the inhibitory activity of XMD-17-51 and selected comparator

compounds against their primary targets and key off-targets. DCLK1-IN-1 was chosen as a

highly selective DCLK1 inhibitor, while WZ4003 and HTH-01-015 were selected as well-

characterized, selective NUAK1 inhibitors.
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Compound
Primary
Target(s)

IC50 (nM)
Comparator
Primary
Target(s)

Comparator
IC50 (nM)

Key Off-
Targets (for
XMD-17-51)

XMD-17-51 NUAK1 1.5[1] DCLK1 14.64[1][2]

Members of

the AMPK

family

(MARK1,

MARK3,

BRSK1,

AMPK)[1]

DCLK1-IN-1 DCLK1
9.5 (binding),

57.2 (kinase)
DCLK2

31 (binding),

103 (kinase)

Highly

selective; no

significant

activity

against a

panel of 489

kinases at

1µM.

WZ4003 NUAK1 20 NUAK2 100

Highly

selective; no

significant

inhibition of

139 other

kinases.

HTH-01-015 NUAK1 100 NUAK2 >10,000

Highly

selective; no

significant

inhibition of

139 other

kinases.

Experimental Protocols
Kinase Inhibition Assays
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The inhibitory activity of the compounds is typically determined using in vitro kinase assays.

Two common methods are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase

Binding Assay.

ADP-Glo™ Kinase Assay:

This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The

assay is performed in two steps:

Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test inhibitor are

incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the

kinase reaction and deplete the remaining ATP.

ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added,

which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. The

newly synthesized ATP is used by the luciferase to generate a light signal that is proportional

to the initial kinase activity.

A detailed protocol for the ADP-Glo™ kinase assay can be found in the manufacturer's

technical manual.

LanthaScreen™ Eu Kinase Binding Assay:

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that

measures the binding of a fluorescently labeled tracer to the kinase.

A europium-labeled anti-tag antibody is bound to the kinase.

A fluorescently labeled ATP-competitive tracer is added, which binds to the kinase's active

site, bringing the europium donor and the fluorescent acceptor into close proximity and

generating a FRET signal.

Test inhibitors compete with the tracer for binding to the kinase, leading to a decrease in the

FRET signal. The IC50 value is determined by measuring the concentration of the inhibitor

required to displace 50% of the tracer.
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A detailed protocol for the LanthaScreen™ Eu Kinase Binding Assay is available from the

provider.

Kinome-Wide Selectivity Profiling (KINOMEscan™)
To assess the broader selectivity of kinase inhibitors, a common method is the KINOMEscan™

competition binding assay.

The test compound is incubated with a panel of DNA-tagged human kinases.

The kinase-inhibitor mixtures are then passed over an immobilized, active-site directed

ligand.

Kinases that are not bound by the inhibitor will bind to the immobilized ligand, while those

bound to the inhibitor will remain in solution.

The amount of each kinase bound to the solid support is quantified by qPCR of the DNA

tags. The results are reported as the percentage of the kinase that remains bound to the

solid support in the presence of the inhibitor, compared to a DMSO control.

This method allows for the simultaneous screening of an inhibitor against a large number of

kinases to determine its cross-reactivity profile.

Signaling Pathways and Experimental Workflows
DCLK1 Signaling in Cancer Stem Cells
DCLK1 is recognized as a marker for tumor stem cells in several cancers and plays a crucial

role in promoting tumorigenesis, metastasis, and drug resistance. It influences several key

signaling pathways, including Notch, Wnt/β-catenin, and Hippo-YAP.
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Caption: DCLK1 signaling in cancer stem cells.

NUAK1 in the Hippo Signaling Pathway
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NUAK1 is a key regulator of the Hippo signaling pathway, which controls organ size and cell

proliferation. Dysregulation of this pathway is implicated in cancer. NUAK1 can phosphorylate

and inhibit the core Hippo kinase LATS1/2, leading to the activation of the transcriptional co-

activator YAP.
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Click to download full resolution via product page

Caption: NUAK1 regulation of the Hippo pathway.

Experimental Workflow for Kinase Inhibitor Profiling
The general workflow for characterizing the cross-reactivity of a kinase inhibitor like XMD-17-51
involves a tiered approach, starting with assays against the primary target and then expanding

to a broad panel of kinases.
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Caption: Kinase inhibitor profiling workflow.
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XMD-17-51 is a potent, multi-targeted inhibitor with high affinity for NUAK1 and DCLK1, as well

as other members of the AMPK family. This contrasts with the more selective profiles of

DCLK1-IN-1, WZ4003, and HTH-01-015. The choice of inhibitor should be guided by the

specific research question, with XMD-17-51 being a useful tool for studying the combined

inhibition of these targets, while the more selective compounds are better suited for dissecting

the specific roles of DCLK1 or NUAK1. A comprehensive kinome-wide scan of XMD-17-51
would be beneficial to fully elucidate its cross-reactivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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